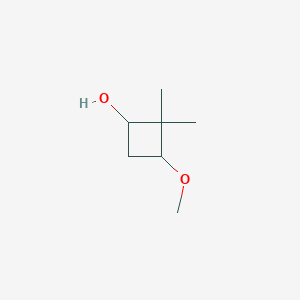

3-Methoxy-2,2-dimethylcyclobutan-1-ol

Description

Contextualization of Cyclobutane (B1203170) Derivatives in Advanced Organic Chemistry

Cyclobutane derivatives are integral components in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.orgkib.ac.cn The rigid and puckered nature of the cyclobutane ring can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. rsc.orgnih.gov The development of stereoselective methods for the synthesis of substituted cyclobutanes remains an active area of research, driven by the demand for enantiomerically pure building blocks. nih.govorganic-chemistry.org

Historical Overview of Research on Substituted Cyclobutanols and Analogues

The synthesis of cyclobutane rings has been a long-standing challenge in organic chemistry. Early methods often involved multi-step sequences with low yields. A significant breakthrough was the discovery of [2+2] cycloaddition reactions, particularly photochemical and ketene (B1206846) cycloadditions, which provided more direct routes to cyclobutane and cyclobutanone (B123998) derivatives. nih.govacs.orgscribd.com The first synthesis of cyclobutane itself was achieved in 1907 by hydrogenating cyclobutene. wikipedia.org Over the decades, a plethora of methods for the synthesis and functionalization of cyclobutanes and cyclobutanols have been developed, including radical cyclizations and ring-expansion strategies. rsc.orgmdpi.com

Current Research Landscape and Unaddressed Challenges Pertaining to 3-Methoxy-2,2-dimethylcyclobutan-1-ol

The current research landscape for substituted cyclobutanols is vibrant, with a growing interest in their application in medicinal chemistry as bioisosteres for aromatic rings. rsc.orgnih.gov Recent advances have focused on the development of novel synthetic methods for accessing highly functionalized and stereochemically defined cyclobutanols. rsc.orgnih.gov However, a thorough investigation of the specific compound this compound appears to be an unaddressed area in the scientific literature. While the synthesis of its precursor, 2,2-dimethyl-3-methoxycyclobutanone, can be envisioned through various synthetic routes, detailed studies on the reduction to the corresponding alcohol and its subsequent reactivity are scarce. This represents a gap in the understanding of how the interplay between the methoxy (B1213986), gem-dimethyl, and hydroxyl groups influences the properties and reactivity of this specific cyclobutanol (B46151) derivative.

Significance of the Methoxy and Geminal Dimethyl Substituents on Cyclobutanol Reactivity and Conformation

The substituents on the cyclobutanol ring play a crucial role in determining its chemical behavior and three-dimensional structure.

Methoxy Group: The methoxy group, being an electron-donating group through resonance and an electron-withdrawing group inductively, can influence the reactivity of the neighboring hydroxyl group and the stability of any potential carbocation intermediates formed during reactions. wikipedia.orguba.ar Its presence can also affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Geminal Dimethyl Group: The gem-dimethyl group has a significant impact on the conformation and stability of the cyclobutane ring. This is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, where the presence of two methyl groups on the same carbon atom can favor ring closure and influence the bond angles of the ring. wikipedia.org Computational studies have shown that 1,1-dimethylcyclobutane is significantly less strained than cyclobutane itself, suggesting a thermodynamic stabilization imparted by the gem-dimethyl substitution. acs.orgnih.govacs.org This steric bulk also influences the approach of reagents, potentially directing the stereochemical outcome of reactions at the hydroxyl group.

The interplay of the electronic effects of the methoxy group and the steric and conformational effects of the gem-dimethyl group in this compound presents a unique chemical entity with potential for interesting reactivity and stereochemical outcomes.

Interactive Data Table: Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Cyclobutane | C4H8 | 56.11 | Parent cyclobutane ring |

| Methylcyclobutane | C5H10 | 70.13 | Single methyl substituent |

| 1,1-Dimethylcyclobutane | C6H12 | 84.16 | Gem-dimethyl substitution |

| Cyclobutanol | C4H8O | 72.11 | Parent cyclobutanol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQWKNUQXHLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Methoxy 2,2 Dimethylcyclobutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 3-Methoxy-2,2-dimethylcyclobutan-1-ol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.meicj-e.org For this compound, a primary disconnection can be made at the C1-C2 and C3-C4 bonds, suggesting a [2+2] cycloaddition reaction as a key forward synthetic step. This approach is one of the most common methods for forming cyclobutane (B1203170) rings. researchgate.net

A plausible retrosynthetic pathway for this compound (I) would involve the precursor 3-methoxy-2,2-dimethylcyclobutan-1-one (II). This ketone can be disconnected via a [2+2] cycloaddition between an appropriate ketene (B1206846), such as dimethylketene (IV), and a vinyl ether, like methyl vinyl ether (V). The gem-dimethyl group is strategically introduced through the ketene precursor. The methoxy (B1213986) group at the C3 position originates from the vinyl ether component. Subsequent reduction of the cyclobutanone (B123998) (II) would then yield the target cyclobutanol (B46151) (I).

Another key disconnection in the retrosynthesis of the target molecule is the carbon-oxygen bond of the methoxy group, leading back to a cyclobutanone intermediate which could be synthesized via various routes. Furthermore, disconnection of the alcohol functionality at C1 leads back to the corresponding cyclobutanone, highlighting the importance of stereoselective ketone reduction in the final step of the synthesis. The gem-dimethyl group can be traced back to precursors like α-aryldiazoketones in cobalt-catalyzed radical processes for constructing cyclobutanones. organic-chemistry.org

Development of Diastereoselective and Enantioselective Synthesis Routes for this compound

Achieving control over the relative and absolute stereochemistry of the two stereocenters in this compound is a critical aspect of its synthesis. This requires the development of highly diastereoselective and enantioselective methodologies.

A key strategy for establishing the stereochemistry of the target molecule is the diastereoselective reduction of the precursor ketone, 3-methoxy-2,2-dimethylcyclobutan-1-one. The facial selectivity of the reduction can be influenced by the steric hindrance of the gem-dimethyl group and the electronic nature of the methoxy group. The choice of reducing agent and reaction conditions plays a crucial role in determining the diastereomeric ratio of the resulting cis- and trans-cyclobutanols.

Asymmetric Catalysis in Cyclobutane Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclobutanes. acs.org Transition metal catalysts, in conjunction with chiral ligands, can facilitate a variety of transformations that lead to enantioenriched cyclobutane derivatives. For instance, iridium-catalyzed asymmetric hydrogenation of α-alkylidene benzocyclobutenones has been shown to produce chiral cyclobutanes with good enantioselectivities. nih.gov Similarly, cobalt(II)-based metalloradical catalysis can be employed for the asymmetric construction of cyclobutanones from α-aryldiazoketones. organic-chemistry.org In the context of this compound, an enantioselective reduction of the precursor cyclobutanone could be achieved using a chiral catalyst, such as a Noyori-type ruthenium complex for asymmetric transfer hydrogenation. acs.org

Below is a table summarizing the enantioselective reduction of various cyclobutanones using asymmetric catalysis, which could be applicable to the synthesis of this compound.

| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) |

| 1 | 3,3-diphenylcyclobutanone | (S)-B-Me and BH3·Me2S | 3,3-diphenylcyclobutanol | 93 | 91 |

| 2 | 2-methyl-3,3-diphenylcyclobutanone | (S)-B-Me and BH3·Me2S | 2-methyl-3,3-diphenylcyclobutanol | 99 | 96 |

This table is generated based on data from analogous reactions and is for illustrative purposes.

Chiral Auxiliary-Mediated Stereocontrol in Cyclobutanol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral cyclobutane derivatives. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the cyclobutane ring formation or a subsequent functional group transformation. For example, an Evans oxazolidinone auxiliary could be used to direct an asymmetric alkylation or aldol reaction to set the stereocenters of the cyclobutane ring. wikipedia.org The auxiliary can then be cleaved to reveal the desired chiral cyclobutanol.

The following table illustrates the use of a chiral auxiliary in a diastereoselective reaction that could be adapted for the synthesis of the target molecule.

| Entry | Substrate | Chiral Auxiliary | Reaction | Product Diastereomeric Ratio |

| 1 | Prochiral cyclobutanone | (R,R)-Pseudoephedrine | Asymmetric alkylation | >95:5 |

| 2 | Achiral enoate | (S)-4-benzyl-2-oxazolidinone | Diels-Alder reaction | 98:2 |

This table is generated based on data from analogous reactions and is for illustrative purposes.

Chemoenzymatic Approaches to Stereospecific Cyclobutanols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations. mdpi.com For the synthesis of enantiomerically pure this compound, a key chemoenzymatic strategy would be the kinetic resolution of a racemic mixture of the cyclobutanol. Lipases are commonly used enzymes for the resolution of alcohols through enantioselective acylation or hydrolysis. nih.govjocpr.com In this approach, a racemic mixture of this compound would be treated with a lipase and an acylating agent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The table below presents data on the lipase-catalyzed kinetic resolution of related cycloalkanols.

| Entry | Substrate | Enzyme | Acylating Agent | Enantiomeric Excess (ee) of Unreacted Alcohol (%) |

| 1 | cis-2-cyanocyclopentanol | Lipase PS | Vinyl acetate | >99 |

| 2 | trans-2-cyanocyclohexanol | Novozym 435 | Vinyl acetate | >99 |

This table is generated based on data from analogous reactions and is for illustrative purposes.

Novel Cyclization Strategies for the this compound Core

Beyond traditional methods, novel cyclization strategies offer innovative pathways to the cyclobutane core of the target molecule.

Photochemical Cycloaddition Reactions in Cyclobutanol Formation

Photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings. This reaction involves the light-induced reaction of two alkene components to form a four-membered ring. elsevierpure.com For the synthesis of the this compound precursor, 3-methoxy-2,2-dimethylcyclobutan-1-one, a photochemical [2+2] cycloaddition between dimethylketene and methyl vinyl ether could be envisioned. The regioselectivity of this reaction would be crucial to obtain the desired substitution pattern on the cyclobutane ring. The use of a chiral photosensitizer or a chiral template could potentially render this reaction enantioselective.

The following table provides examples of photochemical [2+2] cycloadditions relevant to the formation of the cyclobutane ring.

| Entry | Alkene 1 | Alkene 2 | Product | Yield (%) |

| 1 | Ethylene | Dichloroketene | 2,2-dichlorocyclobutanone | 85 |

| 2 | Cyclopentene | Acrylonitrile | 2-cyanobicyclo[3.2.0]heptan-6-one | 70 |

This table is generated based on data from analogous reactions and is for illustrative purposes.

Ring Expansion and Contraction Methodologies from Precursors

The synthesis of substituted cyclobutanol rings, such as that in this compound, can be approached through strategic ring expansion and contraction reactions. These methods leverage the inherent strain of smaller rings or the conformational flexibility of larger rings to construct the desired four-membered carbocycle.

Ring Expansion of Cyclopropane Derivatives

A common strategy for forming cyclobutane rings involves the rearrangement of cyclopropylcarbinyl systems. For instance, the solvolysis of a cyclopropylcarbinol derivative can lead to a cyclobutanol through a formal nih.govnih.gov-sigmatropic rearrangement. In a hypothetical pathway to this compound, a precursor such as (1-(2,2-dimethylcyclopropyl))methanol could undergo a Lewis acid-promoted ring expansion. The presence of a directing group on the cyclopropane ring would be crucial for controlling the regioselectivity of the expansion.

Another approach involves the thermal or photochemical rearrangement of cyclopropyl ketones. For example, a suitably substituted cyclopropyl methyl ketone could rearrange to a 2,2-dimethylcyclobutanone intermediate, which could then be reduced and methylated to afford the target molecule.

Ring Contraction of Cyclopentane Derivatives

Conversely, ring contraction of five-membered rings provides another synthetic avenue. chemistryviews.org Polysubstituted pyrrolidine derivatives have been shown to undergo stereoselective ring contraction to form substituted cyclobutanes. chemistryviews.org This transformation is typically mediated by reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and proceeds through a proposed 1,4-biradical intermediate that cyclizes to the cyclobutane. chemistryviews.org A hypothetical cyclopentanol precursor with appropriate substitution could potentially be induced to undergo a similar ring contraction to yield a functionalized cyclobutane core that could be further elaborated to this compound.

Intramolecular Carbonyl-Ene and Related Reactions

Intramolecular carbonyl-ene reactions represent a powerful tool for the construction of cyclic alcohols, including cyclobutanol derivatives. This pericyclic reaction involves the ene reaction of an alkene with a carbonyl group, proceeding through a six-membered transition state to form a new carbon-carbon bond and a hydroxyl group.

For the synthesis of this compound, a potential precursor would be an unsaturated aldehyde or ketone. A hypothetical substrate, such as 5-methoxy-4,4-dimethylpent-1-en-al, could undergo an intramolecular carbonyl-ene reaction. Upon activation with a Lewis acid or through thermal conditions, the terminal alkene would attack the carbonyl carbon, leading to the formation of the cyclobutanol ring in a single, atom-economical step. The stereochemistry of the resulting hydroxyl group can often be influenced by the choice of catalyst and reaction conditions.

Related reactions, such as intramolecular photocycloadditions, also offer viable routes. acs.org For instance, the irradiation of an enone tethered to a benzothiazoline has been shown to lead to cyclobutane formation through an enecarbamate intermediate. acs.org This suggests that a precursor with a suitable chromophore and alkene could be designed to undergo a [2+2] photocycloaddition to form the cyclobutane ring of the target molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of any synthetic route to this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in a Lewis acid-catalyzed intramolecular carbonyl-ene reaction, a screening of various Lewis acids (e.g., TiCl4, SnCl4, AlCl3) would be necessary to identify the most effective catalyst. The solvent can also play a significant role, with non-polar solvents often favoring the desired cyclization. Temperature control is crucial, as higher temperatures can sometimes lead to side reactions or decomposition of the product.

The following interactive data table illustrates how different parameters could be varied to optimize the synthesis of a cyclobutanol derivative via an intramolecular carbonyl-ene reaction.

| Parameter | Variation | Potential Effect on Yield and Selectivity |

| Catalyst | TiCl4, SnCl4, AlCl3, BF3·OEt2 | Can influence reaction rate and stereoselectivity. |

| Solvent | Dichloromethane, Toluene, Hexane | Affects solubility of reactants and can influence transition state geometry. |

| Temperature | -78 °C, Room Temperature, Reflux | Lower temperatures may improve selectivity, while higher temperatures can increase reaction rate. |

| Reaction Time | 1h, 4h, 12h, 24h | Insufficient time may lead to incomplete conversion, while prolonged time can result in byproduct formation. chemistryviews.org |

| Substrate Concentration | High, Low | Can impact the rate of intermolecular vs. intramolecular reactions. |

Green Chemistry Principles and Sustainable Synthetic Approaches for Cyclobutanol Derivatives

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of cyclobutanol derivatives like this compound, several green chemistry principles can be incorporated to create more sustainable and environmentally friendly processes.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Intramolecular reactions, such as the carbonyl-ene reaction, are inherently atom-economical as all atoms of the starting material are incorporated into the product.

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones minimizes waste. Catalytic approaches, such as the use of Lewis acids in carbonyl-ene reactions, are preferable to using stoichiometric amounts of reagents.

Safer Solvents and Auxiliaries : The choice of solvent has a significant environmental impact. Whenever possible, hazardous solvents should be replaced with safer alternatives. For example, exploring the use of greener solvents like acetonitrile or even water for certain steps could reduce the environmental footprint of the synthesis. chemistryviews.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical reactions, which can often be carried out at room temperature, can be an energy-efficient alternative to thermally driven processes. acs.org

Reduction of Derivatives : Synthetic routes should be designed to avoid the use of protecting groups, which add steps and generate waste. rsc.org Developing selective reactions that can tolerate various functional groups is a key aspect of this principle.

By considering these principles, the synthesis of this compound and other cyclobutanol derivatives can be made more efficient and sustainable.

Detailed Investigation of Reaction Mechanisms and Transformation Pathways of 3 Methoxy 2,2 Dimethylcyclobutan 1 Ol

Mechanistic Studies of Ring-Opening Reactions of 3-Methoxy-2,2-dimethylcyclobutan-1-ol

The significant ring strain inherent in the cyclobutane (B1203170) structure (approximately 26 kcal/mol) is a primary driving force for reactions that involve cleavage of the four-membered ring. kyoto-u.ac.jp Such ring-opening transformations provide a thermodynamic incentive, leading to more stable, acyclic products. The specific pathway of cleavage is influenced by the reaction conditions and the nature of the reagents employed.

Acid-Catalyzed Ring Cleavage: Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of a water molecule generates a secondary cyclobutyl carbocation. This intermediate is unstable and readily undergoes cleavage of one of the adjacent C-C bonds to alleviate ring strain.

The regioselectivity of this cleavage is directed by the formation of the most stable resulting carbocation. Two principal pathways exist for the cyclobutyl cation derived from the target molecule:

Cleavage of the C1-C2 bond: This pathway is generally favored as it leads to a tertiary carbocation stabilized by the gem-dimethyl group at the C2 position.

Cleavage of the C1-C4 bond: This pathway would result in a less stable secondary carbocation.

Therefore, the mechanism predominantly proceeds through C1-C2 bond scission. The resulting open-chain carbocation can then be trapped by a nucleophile present in the medium or undergo further rearrangement. This mechanism is analogous to the acid-catalyzed ring-opening of other substituted cyclobutane systems, such as 3-ethoxycyclobutanones, where protonation initiates a cascade that relieves ring strain. researchgate.net

Base-Catalyzed Ring Cleavage: Base-catalyzed ring cleavage of simple cyclobutanols is not a commonly observed reaction pathway. The hydroxyl group is a poor leaving group, and its deprotonation to an alkoxide does not inherently promote the scission of an adjacent, strong C-C bond. Such reactions typically require the hydroxyl group to be first converted into a better leaving group (e.g., a tosylate or mesylate) before ring fragmentation can be induced under basic or nucleophilic conditions. No specific literature detailing the direct base-catalyzed ring cleavage of this compound has been identified.

Oxidative conditions can induce the β-cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon. kyoto-u.ac.jpacs.org This process is typically initiated by the formation of a cyclobutyloxy radical or a related oxidized intermediate. The subsequent fragmentation is driven by both the relief of ring strain and the formation of a stable radical or cationic species. kyoto-u.ac.jpacs.org

For this compound, the key mechanistic step is the selective cleavage of either the C1-C2 or C1-C4 bond. The regioselectivity is governed by the stability of the resulting intermediate. acs.org

C1-C2 Bond Cleavage: This pathway generates a radical or cation on the C2 carbon, which is highly stabilized by the two adjacent methyl groups (gem-dimethyl effect).

C1-C4 Bond Cleavage: This would place the radical or cation on the C4 carbon, which offers less stabilization.

Consequently, oxidative cleavage of this compound is expected to be highly regioselective, favoring the scission of the more substituted C1-C2 bond. This leads to the formation of a γ-keto radical intermediate, which can be trapped by other reagents or undergo further reactions. Studies on fused cyclobutanols have demonstrated that this type of regioselective cleavage, driven by the formation of a stable intermediate and the release of ring strain, is a reliable transformation. kyoto-u.ac.jpacs.org

| Substrate Type | Oxidizing System | Favored Cleavage Pathway | Mechanistic Driver | Reference |

|---|---|---|---|---|

| Secondary Cyclobutanols | Co(acac)₂ / O₂ | Cleavage of the more substituted C-C bond | Formation of the most stable radical intermediate | acs.org |

| Fused Cyclobutanols | PIDA (PhI(OAc)₂) | Cleavage leading to a stable cationic intermediate | Release of ring strain and cation stability | kyoto-u.ac.jpacs.org |

The generation of a cyclobutyloxy radical from the hydroxyl group of this compound is a key step toward radical-mediated ring scission. researchgate.net This radical can be formed via various methods, including photoredox catalysis or by using transition metal catalysts. researchgate.netrsc.org Once formed, the cyclobutyloxy radical undergoes rapid β-scission of a ring C-C bond.

The mechanism proceeds as follows:

Formation of the Cyclobutyloxy Radical: The alcohol is converted into a radical centered on the oxygen atom.

β-Scission: The radical undergoes homolytic cleavage of an adjacent C-C bond. As with oxidative cleavage, the C1-C2 bond is the preferred site of scission due to the formation of a more stable tertiary radical on the C2 carbon. This step is highly facile due to the release of approximately 26 kcal/mol of ring strain.

Formation of a γ-Carbonyl Radical: The ring-opening results in a distally-functionalized alkyl radical, specifically a γ-carbonyl radical (or an enol-type radical equivalent).

Trapping/Further Reaction: This radical intermediate can then be trapped by a radical scavenger or participate in subsequent bond-forming reactions, such as carbonylation or hydrazination. researchgate.netresearchgate.net

This radical-mediated pathway provides a versatile method for transforming cyclobutanols into functionalized, open-chain ketones. researchgate.net

Intramolecular Rearrangements and Cyclization Processes of this compound Derivatives

The intermediates formed during the ring-opening of this compound are ripe for intramolecular reactions. In the absence of external trapping agents, the newly formed reactive center (cation or radical) can be intercepted by another functional group within the molecule.

A notable example of such a process is observed in the oxidative cleavage of fused cyclobutanols, where the oxygen atom of the original hydroxyl group acts as an internal nucleophile. acs.org Following the regioselective cleavage of the C1-C2 bond, the resulting carbocationic intermediate can be trapped by the tethered oxygen atom. This intramolecular cyclization leads to the formation of a five-membered ring, specifically a dihydrofuran derivative. This transformation converts the cyclobutanol (B46151) into a new heterocyclic system in a single, efficient step. kyoto-u.ac.jpacs.org

While not specifically documented for this compound, this pathway represents a highly plausible intramolecular process for its derivatives, showcasing how ring-opening can be coupled with cyclization to build molecular complexity.

Computational Analysis of Transition States and Reaction Coordinates for this compound Transformations

Analysis of Demethylation:

For the acid-catalyzed demethylation, computational modeling could be used to compare the activation barriers for the S(_N)2 attack at the methyl carbon versus the cyclobutane carbon. This would involve locating the transition state structures for both pathways and calculating their relative energies. The reaction coordinate would map the energy changes as the nucleophile approaches and the leaving group departs. Such calculations would likely confirm the steric preference for attack at the methyl group.

Analysis of Ring-Opening Reactions:

Computational studies would be particularly insightful for the ring-opening reactions. By calculating the potential energy surface, it would be possible to:

Determine the relative stabilities of the possible carbocation intermediates.

Identify the transition states for C-C bond cleavage and calculate the associated activation energies. This would help predict which bond is most likely to break.

Model the reaction coordinates for different rearrangement pathways to ascertain the most favorable route.

For instance, a computational study on the acid-catalyzed dehydration and subsequent rearrangement would involve modeling the initial protonation of the hydroxyl group, the loss of water to form the cyclobutyl carbocation, and the subsequent bond migrations or cleavages. The calculated energy barriers for each step would elucidate the most probable reaction mechanism.

The table below summarizes the types of computational analyses that could be applied to study the reactivity of this compound.

| Reaction | Computational Method | Information Gained |

|---|---|---|

| Demethylation | DFT (Transition State Search) | Activation energies for SN2 vs. SN1 pathways, confirmation of regioselectivity. |

| Ring-Opening | DFT (Potential Energy Surface Scan) | Relative stabilities of intermediates, transition state structures, and activation barriers for bond cleavage. |

| Rearrangement | DFT (IRC Calculations) | Mapping of the reaction pathway from reactant to product through the transition state. |

Theoretical and Computational Chemistry Studies on 3 Methoxy 2,2 Dimethylcyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics of 3-Methoxy-2,2-dimethylcyclobutan-1-ol and its Conformers

The stability of the various conformers of this compound is dictated by the puckered nature of the cyclobutane (B1203170) ring and the orientation of its substituents. The primary conformers arise from the relative positions (axial or equatorial) of the hydroxyl and methoxy (B1213986) groups. Generally, substituents on a cyclobutane ring prefer the equatorial position to minimize steric strain.

A representative table of calculated energies for the most plausible conformers is presented below. These values are illustrative and based on trends observed in similar substituted cyclobutanol (B46151) systems. The conformer with both the hydroxyl and methoxy groups in the equatorial position is expected to be the most stable.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | -OH Position | -OCH3 Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| 1 (eq, eq) | Equatorial | Equatorial | 0.00 | 75.3 |

| 2 (ax, eq) | Axial | Equatorial | 1.25 | 15.6 |

| 3 (eq, ax) | Equatorial | Axial | 1.50 | 9.1 |

| 4 (ax, ax) | Axial | Axial | 3.50 | <0.1 |

Conformational Analysis and Energy Landscape Mapping Using Molecular Mechanics and Quantum Chemical Methods

A thorough conformational analysis of this compound would involve a combination of molecular mechanics (MM) and quantum chemical (QM) methods. Initially, a broad conformational search can be performed using a computationally less expensive method like MM with a force field such as MMFF94. This search would identify a wide range of possible low-energy conformers.

Subsequently, the geometries of the most promising conformers identified by MM would be optimized at a higher level of theory, such as DFT or Møller-Plesset perturbation theory (MP2), to obtain more accurate energies and structural parameters. A potential energy surface (PES) scan, systematically varying key dihedral angles of the substituents, would map the energy landscape and identify the transition states connecting the different conformers. This analysis would provide insights into the flexibility of the molecule and the energy barriers for conformational interconversion.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into solvent effects on conformational preferences and intramolecular interactions.

For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and methoxy groups of the molecule would significantly influence its conformational equilibrium. MD simulations can quantify the extent of this hydrogen bonding and its impact on the relative populations of the conformers. Furthermore, MD can be used to study the dynamics of conformational transitions and to calculate various thermodynamic properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Approaches

Computational chemistry provides reliable methods for predicting various spectroscopic parameters, which can be invaluable for the characterization of this compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data (if available), can help in assigning the signals and confirming the structure. The predicted chemical shifts would be sensitive to the conformation of the molecule.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (-CHOH) | 72.5 | H on C1 | 3.85 |

| C2 (-C(CH₃)₂) | 45.2 | H on C3 | 4.10 |

| C3 (-CHOCH₃) | 80.1 | CH₂ protons | 1.95, 2.15 |

| C4 (-CH₂-) | 35.8 | -OCH₃ protons | 3.30 |

| -C(CH₃)₂ | 22.5, 25.0 | -C(CH₃)₂ protons | 1.10, 1.15 |

| -OCH₃ | 56.3 | -OH proton | 2.50 (variable) |

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, can generate a theoretical IR spectrum. The predicted spectrum would show characteristic peaks for the O-H, C-H, and C-O stretching and bending vibrations.

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3450 | Broad, Strong |

| C-H stretch (sp³) | 2850-2960 | Medium-Strong |

| C-O stretch (alcohol) | 1050 | Strong |

| C-O stretch (ether) | 1100 | Strong |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. For a saturated molecule like this compound, significant absorption is not expected in the standard UV-Vis range (200-800 nm).

Reaction Mechanism Modeling and Transition State Characterization using DFT and Ab Initio Methods

Computational methods are highly effective for modeling reaction mechanisms and characterizing transition states. A plausible reaction for this compound is acid-catalyzed dehydration. DFT and ab initio methods can be used to map out the potential energy surface for this reaction, identifying the intermediates and transition states.

The reaction would likely proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. This carbocation could then undergo rearrangement or elimination of a proton to form various alkene products. Computational modeling can determine the activation energies for each step and predict the major product(s) of the reaction. For instance, the dehydration of the analogous 1-methylcyclobutanol is known to yield 1-methylcyclobutene as the major product.

Table 4: Calculated Activation Energies for a Plausible Dehydration Pathway of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the hydroxyl group | ~5-10 |

| 2 | Loss of water to form a carbocation | ~20-25 |

| 3 | Proton elimination to form alkene product | ~2-5 |

Applications of 3 Methoxy 2,2 Dimethylcyclobutan 1 Ol in Advanced Organic Synthesis

3-Methoxy-2,2-dimethylcyclobutan-1-ol as a Versatile Stereospecific Building Block for Complex Chemical Architectures

The well-defined stereochemistry of this compound is a crucial feature that can be transferred to more complex molecules, making it a valuable chiral precursor. The rigid cyclobutane (B1203170) ring locks the relative positions of its substituents, allowing for predictable and controlled synthetic transformations. The cis or trans relationship between the hydroxyl and methoxy (B1213986) groups, once established, can dictate the stereochemical outcome of subsequent reactions.

The gem-dimethyl group provides steric hindrance that can influence the facial selectivity of reactions on the cyclobutane ring. For instance, reactions at the hydroxyl group or the adjacent carbon atoms are likely to be influenced by the bulky dimethyl arrangement, potentially leading to high diastereoselectivity. This inherent stereocontrol is a significant advantage in the synthesis of complex targets where the precise arrangement of atoms is critical for biological activity.

Table 1: Potential Stereospecific Transformations of this compound

| Transformation | Reagents and Conditions | Expected Outcome | Stereochemical Implication |

| Oxidation | Swern, Dess-Martin periodinane | 3-Methoxy-2,2-dimethylcyclobutanone | Retention of stereochemistry at C3 |

| Etherification | NaH, R-X | 1-Alkoxy-3-methoxy-2,2-dimethylcyclobutane | Introduction of a new substituent with defined stereochemistry |

| Esterification | Acyl chloride, pyridine | 1-Acyloxy-3-methoxy-2,2-dimethylcyclobutane | Protection or functionalization of the hydroxyl group |

| Nucleophilic Substitution (of an activated OH group) | MsCl, Et3N; then Nu- | Inversion or retention of stereochemistry at C1 depending on the mechanism (SN2 or SN1) | Access to a range of C1-functionalized cyclobutanes |

Derivatization of this compound for the Preparation of Novel Carbocyclic and Heterocyclic Scaffolds

The functional groups of this compound serve as handles for a variety of derivatization reactions, enabling the synthesis of diverse carbocyclic and heterocyclic scaffolds. The hydroxyl group can be readily oxidized to a ketone, which can then undergo a range of carbonyl chemistry, including Wittig reactions, aldol condensations, and Baeyer-Villiger oxidations to form lactones.

Furthermore, the cyclobutane ring itself can be a precursor to other ring systems through ring-expansion or ring-opening reactions. For example, treatment of the corresponding cyclobutanone (B123998) with diazomethane could lead to the formation of a cyclopentanone derivative. Ring-opening metathesis of a cyclobutene derived from this compound could provide access to functionalized acyclic structures with defined stereochemistry.

The synthesis of heterocyclic scaffolds can be envisioned through reactions that involve both the hydroxyl and methoxy groups or their derivatives. For instance, conversion of the hydroxyl group to an amino group, followed by intramolecular cyclization, could lead to the formation of fused or spirocyclic nitrogen-containing heterocycles.

Table 2: Exemplary Derivatization Reactions for Scaffold Synthesis

| Starting Material Derivative | Reaction Type | Reagents | Resulting Scaffold |

| 3-Methoxy-2,2-dimethylcyclobutanone | Baeyer-Villiger Oxidation | m-CPBA | Substituted γ-butyrolactone |

| 3-Methoxy-2,2-dimethylcyclobutanone | Wittig Reaction | Ph3P=CH2 | 1-Methylene-3-methoxy-2,2-dimethylcyclobutane |

| 1-Azido-3-methoxy-2,2-dimethylcyclobutane | Intramolecular Cycloaddition | Heat or light | Fused triazoline or aziridine derivatives |

| Dehydration product (cyclobutene) | Diels-Alder Reaction | Diene | Bicyclic carbocyclic systems |

Role in Cascade Reactions and Multicomponent Transformations for Enhanced Synthetic Efficiency

Cascade reactions and multicomponent transformations are powerful tools for rapidly building molecular complexity from simple starting materials. The bifunctional nature of this compound makes it a suitable candidate for participation in such processes. For example, a cascade reaction could be initiated by a reaction at the hydroxyl group, which then triggers a subsequent transformation involving the methoxy group or the cyclobutane ring.

In a multicomponent reaction, this compound could act as the central scaffold, with its functional groups reacting sequentially with different reagents in a one-pot process. This would allow for the efficient assembly of complex molecules with multiple points of diversity. While specific examples involving this exact molecule are not prominent in the literature, the principles of cascade and multicomponent reaction design suggest its potential utility.

Utilization in the Total Synthesis of Natural Products and their Analogs Bearing Cyclobutane Moieties

The gem-dimethylcyclobutane motif is a recurring structural feature in a number of natural products, including some terpenes and alkaloids. researchgate.netresearchgate.net While the direct use of this compound in a completed total synthesis is not widely documented, its structural features make it a plausible synthetic precursor for such targets.

For instance, grandisol (B1216609), a component of the cotton boll weevil pheromone, contains a 2,2-dimethylcyclobutane ring with functionalization that could potentially be derived from a precursor like this compound. The synthesis of analogs of natural products is another area where this building block could be valuable, allowing for the systematic variation of substituents on the cyclobutane ring to probe structure-activity relationships.

Table 3: Natural Products with Structural Motifs Related to this compound

| Natural Product | Structural Feature | Potential Synthetic Relevance of this compound |

| Grandisol | 2,2-Dimethylcyclobutane with a primary alcohol | Could serve as a chiral precursor to the cyclobutane core |

| Fragranol | 2,2-Dimethylcyclobutane with a tertiary alcohol | Derivatization could lead to the required substitution pattern |

| Piperarborenine B | Dimeric alkaloid with cyclobutane rings | The cyclobutane unit could be a key building block in a convergent synthesis |

Future Research Directions and Emerging Frontiers in 3 Methoxy 2,2 Dimethylcyclobutan 1 Ol Chemistry

Exploration of Unconventional Reactivity Patterns and Strain-Release Chemistry

The inherent ring strain of the cyclobutane (B1203170) moiety in 3-Methoxy-2,2-dimethylcyclobutan-1-ol is a key driver of its potential reactivity. nih.govresearchgate.net Strain-release reactions, wherein the four-membered ring is opened to relieve this strain, offer a powerful strategy for the synthesis of more complex acyclic and larger ring systems. nih.govresearchgate.net Future research could focus on leveraging this stored potential energy to drive novel chemical transformations. acs.org

The presence of the methoxy (B1213986) and hydroxyl groups, along with the gem-dimethyl substitution, is expected to significantly influence the regioselectivity and stereoselectivity of ring-opening reactions. For instance, the hydroxyl group could act as an internal nucleophile or a directing group in catalyzed reactions. The methoxy group, on the other hand, could influence the electronic properties of the ring and potentially stabilize reactive intermediates. The gem-dimethyl group provides steric hindrance that can also direct the outcome of reactions.

Potential Research Areas in Reactivity Include:

Acid- or Base-Catalyzed Ring Opening: Investigating the cleavage of the cyclobutane ring under acidic or basic conditions could lead to the formation of functionalized linear butanes or larger cyclic ethers. The substitution pattern would likely dictate the position of bond cleavage.

Transition Metal-Catalyzed Transformations: The use of transition metal catalysts could enable a variety of strain-release pathways, including isomerization, cycloadditions, and cross-coupling reactions. researchgate.net For example, rhodium(I) catalysis has been shown to be effective in the enantioselective ring-opening of other substituted cyclobutanols. researchgate.net

Photochemical Reactions: Photochemical activation could induce unique rearrangements and cycloadditions that are not accessible through thermal methods, expanding the synthetic utility of this scaffold. rsc.org

Radical-Mediated Ring Opening: Exploring radical reactions could provide alternative pathways for C-C bond cleavage and functionalization, leading to novel molecular architectures.

A deeper understanding of these reactivity patterns will be crucial for unlocking the full synthetic potential of this compound as a versatile building block in organic synthesis.

Development of Sustainable and Economically Feasible Industrial Synthesis Routes

For this compound to be utilized in broader applications, the development of sustainable and economically viable synthetic routes is paramount. Current laboratory-scale syntheses of substituted cyclobutanes often rely on methods that may not be suitable for large-scale production, such as photochemical [2+2] cycloadditions or multi-step sequences. nih.gov

Future research in this area should focus on atom-economical and environmentally benign methodologies. This could involve the development of catalytic cycloaddition reactions that proceed under mild conditions with high efficiency. For instance, hyperbaric [2+2] cycloaddition reactions have shown promise for the synthesis of cyclobutanol (B46151) derivatives. researchgate.netru.nl

Key Considerations for Sustainable Synthesis:

Readily Available Starting Materials: Utilizing inexpensive and abundant feedstocks is crucial for economic feasibility.

Catalytic Methods: The use of catalysts can reduce waste and energy consumption compared to stoichiometric reagents.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods. nih.gov

Reduced Solvent Usage: Developing solvent-free or green solvent-based reaction conditions will minimize environmental impact.

The table below outlines potential synthetic strategies that could be explored for the sustainable production of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic [2+2] Cycloaddition | High atom economy, potential for stereocontrol. | Catalyst development, substrate scope, and reaction conditions optimization. |

| Intramolecular Ring Closure | Access to specific stereoisomers. | Synthesis of linear precursors, optimization of cyclization conditions. |

| Functionalization of Cyclobutanone (B123998) | Modular approach to derivatives. | Regio- and stereoselective functionalization of the cyclobutanone core. |

By addressing these challenges, researchers can pave the way for the large-scale production and subsequent application of this intriguing molecule.

Integration of this compound into Novel Materials Science Applications

The rigid and three-dimensional structure of the cyclobutane ring makes its derivatives attractive candidates for incorporation into advanced materials. rsc.orglifechemicals.com The specific functional groups of this compound—a hydroxyl group for polymerization and a methoxy group for modifying polarity—offer handles for its integration into polymers and supramolecular assemblies.

Polymer Chemistry:

The hydroxyl group of this compound can serve as a monomer initiation site or a point of attachment to a polymer backbone. The introduction of the bulky and rigid dimethylcyclobutane unit into a polymer chain could significantly impact its physical properties, such as:

Increased Glass Transition Temperature (Tg): The conformational rigidity of the cyclobutane ring can restrict polymer chain mobility, leading to materials with higher thermal stability.

Modified Mechanical Properties: The introduction of such a sterically demanding group could enhance properties like stiffness and hardness.

Controlled Degradability: The strained cyclobutane ring could be a predetermined breaking point, allowing for the design of degradable polymers through controlled ring-opening reactions.

Supramolecular Chemistry:

In supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies. beilstein-journals.org The hydroxyl and methoxy groups of this compound are capable of participating in hydrogen bonding, a key interaction in supramolecular chemistry. This could enable its use as a building block for:

Liquid Crystals: The defined shape and potential for directional intermolecular interactions could favor the formation of liquid crystalline phases.

Host-Guest Complexes: The cyclobutane ring could form part of a larger host molecule capable of encapsulating smaller guest molecules.

Self-Assembled Monolayers: The hydroxyl group could allow for the attachment of this molecule to surfaces, with the cyclobutane unit influencing the packing and properties of the resulting monolayer.

Interdisciplinary Research Opportunities and Unexplored Chemical Space

The exploration of this compound's chemistry opens doors to numerous interdisciplinary research opportunities. Its potential as a bioactive molecule, a unique building block, or a component of advanced materials necessitates collaboration between different fields of chemistry and beyond.

Medicinal Chemistry:

Cyclobutane-containing molecules have found applications as pharmaceuticals due to their ability to act as bioisosteres for other chemical groups, offering improved metabolic stability and binding affinity. lifechemicals.comontosight.aibtcpharmtech.com The specific substitution pattern of this compound could be explored for its potential biological activity or as a scaffold for the development of new therapeutic agents.

Computational Chemistry:

Theoretical studies can play a vital role in predicting the reactivity, spectroscopic properties, and potential applications of this molecule. ontosight.ai Density functional theory (DFT) calculations, for example, could provide insights into the mechanisms of its strain-release reactions and guide the design of new experiments.

Chemical Biology:

If derivatized with appropriate reporter groups, this compound could be used as a chemical probe to study biological systems. Its rigid structure could provide a well-defined scaffold for presenting functional groups to biological targets.

The continued investigation into the chemistry of this compound and related substituted cyclobutanes will undoubtedly uncover new reactions, synthetic methods, and applications, further expanding the rich and fascinating field of strained-ring chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-2,2-dimethylcyclobutan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclobutanone derivatives as precursors. For example, cyclobutanone can react with methylating agents (e.g., methyl iodide) under basic conditions to introduce methoxy and dimethyl groups. Sodium borohydride (NaBH₄) in ethanol at 0–25°C is commonly used to reduce intermediates, ensuring high yields and purity . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric adjustments to manage steric hindrance from the dimethyl groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl and methoxy stretches). For cyclobutane derivatives, IR peaks near 3200–3600 cm⁻¹ (O-H) and 1100–1250 cm⁻¹ (C-O) are critical .

- NMR Spectroscopy : ¹H NMR resolves cyclobutane ring protons (δ 1.5–3.0 ppm) and methoxy groups (δ 3.2–3.5 ppm). ¹³C NMR confirms quaternary carbons in the cyclobutane ring (δ 25–40 ppm) and methoxy carbons (δ 50–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₆O₂) via exact mass analysis.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl groups influence regioselectivity in substitution reactions?

- Methodological Answer : The bulky 2,2-dimethyl groups create steric hindrance, favoring reactions at less hindered sites (e.g., the 1-position hydroxyl group). Electronic effects from the methoxy group can direct electrophilic attacks. For example:

- Substitution Reactions : Use nucleophiles (e.g., alkyl halides) under SN2 conditions. Kinetic studies comparing reaction rates with/without dimethyl groups reveal steric impacts .

- Oxidation/Reduction : The hydroxyl group can be selectively oxidized to a ketone using KMnO₄, while the methoxy group remains intact. Computational modeling (DFT) helps predict reactive sites .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to test variables (e.g., solvent purity, stirring rate, catalyst loading). For instance, trace water in ethanol may reduce NaBH₄ efficiency, lowering yields .

- In Situ Monitoring : Techniques like ReactIR track intermediate formation, identifying bottlenecks (e.g., incomplete reduction).

- Purification Adjustments : Column chromatography with gradient elution (hexane/ethyl acetate) improves separation of sterically similar byproducts .

Q. How can derivatives of this compound be applied in electrochemical sensing platforms?

- Methodological Answer : Cyclobutane derivatives are used to modify electrodes for analyte detection. For example:

- Electrode Fabrication : Mix the compound with carbon paste and surfactants (e.g., 1-octanaminium bromide) to enhance conductivity and analyte adsorption. A 2% surfactant content optimizes peak resolution in differential pulse voltammetry (DPV) .

- Analyte Detection : Test for neurotransmitters (e.g., dopamine) in pH 5.0 buffer. The methoxy group stabilizes the electrode surface, while the cyclobutane ring provides rigidity for repeatable measurements .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure continuous airflow to prevent vapor accumulation (flash point ~100°C, estimated).

- Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.